7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene

Description

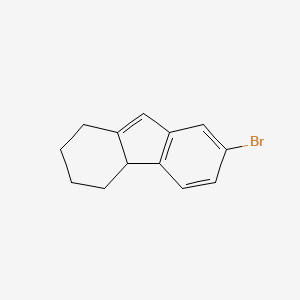

7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene is a brominated, partially hydrogenated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH) with a bicyclic framework. The compound features a bromine atom at the 7-position of the fluorene backbone, along with partial saturation of the second and third rings (positions 2, 3, 4, and 4A).

Properties

CAS No. |

62490-97-5 |

|---|---|

Molecular Formula |

C13H13Br |

Molecular Weight |

249.15 g/mol |

IUPAC Name |

7-bromo-2,3,4,4a-tetrahydro-1H-fluorene |

InChI |

InChI=1S/C13H13Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h5-8,12H,1-4H2 |

InChI Key |

HAAJNHDQGZHFIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC3=C(C2C1)C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene typically involves the bromination of 2,3,4,4A-tetrahydro-1H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include various substituted fluorenes depending on the nucleophile used.

Oxidation: Products include fluorenone or fluorene alcohols.

Reduction: The major product is 2,3,4,4A-tetrahydro-1H-fluorene.

Scientific Research Applications

7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

7-Bromo-4-(7-bromo-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-3,3-dimethyl-2,3-dihydroxanthen-1(4H)-one

- Core Structure : Unlike the fluorene derivative, this compound (from ) is based on a xanthene scaffold, which incorporates an oxygen atom in the central ring. The presence of two bromine atoms (at the 7-position of both xanthene units) and dimethyl groups introduces steric and electronic effects distinct from the fluorene derivative .

- Hydrogenation : Partial hydrogenation in the xanthene derivative occurs at positions 2, 3, 4, and 9, similar to the 2,3,4,4A-hydrogenation in the target fluorene compound. This reduces aromaticity but increases conformational flexibility.

- Applications : Brominated xanthenes are often explored as intermediates in organic synthesis or photodynamic therapy agents, whereas hydrogenated fluorenes may serve as precursors in materials science due to their tunable electronic properties .

5 : 7 : 2 ' : 4'-Tetrahydroxyflavone

- Core Structure : This flavone derivative () features a tricyclic system with hydroxyl groups at positions 5, 7, 2', and 4'. While structurally distinct from fluorenes, its synthesis via demethylation (using hydriodic acid) highlights methodologies relevant to introducing substituents in aromatic systems, akin to bromination in the target compound .

- Substitution Patterns : The regioselective placement of hydroxyl groups in flavones parallels the bromine substitution in 7-Bromo-fluorene, emphasizing the role of directing groups in electrophilic aromatic substitution.

Physical and Electronic Properties

Crystallographic Analysis

- Software Tools : Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation (). These tools enable precise modeling of hydrogenation patterns and halogen placement .

- Challenges: Partial hydrogenation in fluorene derivatives may complicate crystallographic resolution due to conformational flexibility, a issue less pronounced in fully aromatic analogs like flavones .

Research Implications

- Drug Discovery : Brominated fluorenes may exhibit bioactivity similar to brominated xanthenes, which are studied for antimicrobial properties .

- Materials Science : The reduced aromaticity of hydrogenated fluorenes could enhance their performance in organic semiconductors compared to fully aromatic PAHs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.